molecular formula C32H44N4O3 B1666968 Pentanamide, N-(3-(1-(2-(10,11-dihydro-11-oxo-5H-dibenzo(b,e)(1,4)diazepin-5-yl)-2-oxoethyl)-4-piperidinyl)propyl)-N-ethyl-2,2-dimethyl- CAS No. 145301-79-7

Pentanamide, N-(3-(1-(2-(10,11-dihydro-11-oxo-5H-dibenzo(b,e)(1,4)diazepin-5-yl)-2-oxoethyl)-4-piperidinyl)propyl)-N-ethyl-2,2-dimethyl-

Cat. No.: B1666968
CAS No.: 145301-79-7
M. Wt: 532.7 g/mol
InChI Key: LOAZWNRCWBWKAC-UHFFFAOYSA-N
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Chemical Reactions Analysis

BIBN-140 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

BIBN-140 exerts its effects by selectively binding to and antagonizing the muscarinic acetylcholine receptor M2. This receptor is involved in inhibiting the release of acetylcholine in the brain. By blocking M2 receptors, BIBN-140 enhances cholinergic transmission, which can improve cognitive function in conditions like Alzheimer’s disease . The molecular targets and pathways involved include the presynaptic receptors in the cortex and hippocampus, which mediate acetylcholine release .

Comparison with Similar Compounds

BIBN-140 is unique due to its high selectivity and affinity for M2 receptors compared to other muscarinic antagonists. Similar compounds include:

These compounds share similar mechanisms of action but differ in their selectivity and affinity for various muscarinic receptor subtypes.

Properties

CAS No.

145301-79-7

Molecular Formula

C32H44N4O3

Molecular Weight

532.7 g/mol

IUPAC Name

N-ethyl-2,2-dimethyl-N-[3-[1-[2-oxo-2-(6-oxo-5H-benzo[b][1,4]benzodiazepin-11-yl)ethyl]piperidin-4-yl]propyl]pentanamide

InChI

InChI=1S/C32H44N4O3/c1-5-19-32(3,4)31(39)35(6-2)20-11-12-24-17-21-34(22-18-24)23-29(37)36-27-15-9-7-13-25(27)30(38)33-26-14-8-10-16-28(26)36/h7-10,13-16,24H,5-6,11-12,17-23H2,1-4H3,(H,33,38)

InChI Key

LOAZWNRCWBWKAC-UHFFFAOYSA-N

SMILES

CCCC(C)(C)C(=O)N(CC)CCCC1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=CC=CC=C42

Canonical SMILES

CCCC(C)(C)C(=O)N(CC)CCCC1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=CC=CC=C42

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Bibn 140;  Bibn-140;  Bibn140

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentanamide, N-(3-(1-(2-(10,11-dihydro-11-oxo-5H-dibenzo(b,e)(1,4)diazepin-5-yl)-2-oxoethyl)-4-piperidinyl)propyl)-N-ethyl-2,2-dimethyl-
Reactant of Route 2
Reactant of Route 2
Pentanamide, N-(3-(1-(2-(10,11-dihydro-11-oxo-5H-dibenzo(b,e)(1,4)diazepin-5-yl)-2-oxoethyl)-4-piperidinyl)propyl)-N-ethyl-2,2-dimethyl-
Reactant of Route 3
Reactant of Route 3
Pentanamide, N-(3-(1-(2-(10,11-dihydro-11-oxo-5H-dibenzo(b,e)(1,4)diazepin-5-yl)-2-oxoethyl)-4-piperidinyl)propyl)-N-ethyl-2,2-dimethyl-
Reactant of Route 4
Reactant of Route 4
Pentanamide, N-(3-(1-(2-(10,11-dihydro-11-oxo-5H-dibenzo(b,e)(1,4)diazepin-5-yl)-2-oxoethyl)-4-piperidinyl)propyl)-N-ethyl-2,2-dimethyl-
Reactant of Route 5
Reactant of Route 5
Pentanamide, N-(3-(1-(2-(10,11-dihydro-11-oxo-5H-dibenzo(b,e)(1,4)diazepin-5-yl)-2-oxoethyl)-4-piperidinyl)propyl)-N-ethyl-2,2-dimethyl-
Reactant of Route 6
Reactant of Route 6
Pentanamide, N-(3-(1-(2-(10,11-dihydro-11-oxo-5H-dibenzo(b,e)(1,4)diazepin-5-yl)-2-oxoethyl)-4-piperidinyl)propyl)-N-ethyl-2,2-dimethyl-

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